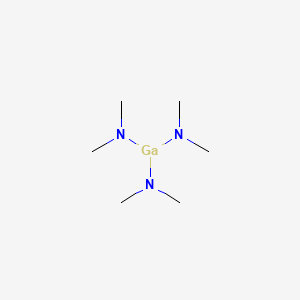![molecular formula C17H13ClN2O3S B13812307 5-Chloro-2-[[[(1-oxo-3-phenyl-2-propenyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812307.png)
5-Chloro-2-[[[(1-oxo-3-phenyl-2-propenyl)amino]thioxomethyl]amino]-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-[[[(1-oxo-3-phenyl-2-propenyl)amino]thioxomethyl]amino]-benzoic acid is a complex organic compound with the molecular formula C17H11Cl3N2O3S. This compound is characterized by the presence of a chloro-substituted benzoic acid core, an amide linkage, and a thioxomethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[[[(1-oxo-3-phenyl-2-propenyl)amino]thioxomethyl]amino]-benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Amide Bond: The reaction between 5-chloro-2-aminobenzoic acid and 1-oxo-3-phenyl-2-propenyl chloride in the presence of a base such as triethylamine to form the amide intermediate.
Introduction of the Thioxomethyl Group: The amide intermediate is then reacted with a thioxomethylating agent, such as thiophosgene, under controlled conditions to introduce the thioxomethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-[[[(1-oxo-3-phenyl-2-propenyl)amino]thioxomethyl]amino]-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Applications De Recherche Scientifique
5-Chloro-2-[[[(1-oxo-3-phenyl-2-propenyl)amino]thioxomethyl]amino]-benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-[[[(1-oxo-3-phenyl-2-propenyl)amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the thioxomethyl group allows for unique interactions with thiol-containing proteins, potentially leading to inhibition or activation of enzymatic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-2-[[[(1-oxo-3-phenyl-2-propenyl)amino]methyl]amino]-benzoic acid
- 5-Chloro-2-[[[(1-oxo-3-phenyl-2-propenyl)amino]ethyl]amino]-benzoic acid
Uniqueness
5-Chloro-2-[[[(1-oxo-3-phenyl-2-propenyl)amino]thioxomethyl]amino]-benzoic acid is unique due to the presence of the thioxomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C17H13ClN2O3S |
|---|---|
Poids moléculaire |
360.8 g/mol |
Nom IUPAC |
5-chloro-2-(3-phenylprop-2-enoylcarbamothioylamino)benzoic acid |
InChI |
InChI=1S/C17H13ClN2O3S/c18-12-7-8-14(13(10-12)16(22)23)19-17(24)20-15(21)9-6-11-4-2-1-3-5-11/h1-10H,(H,22,23)(H2,19,20,21,24) |
Clé InChI |
OFYBFXZXRPJQKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=C(C=C(C=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Tyr11]-somatostatin-14](/img/structure/B13812230.png)
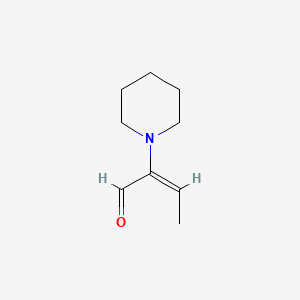
![(2E,4S,5S,6E,8E)-10-[(2R,3S,6R,8R,10S)-8-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-10-(3-carboxypropanoyloxy)-3-methyl-10-(3-methylbutyl)-1,7-dioxaspiro[5.5]undecan-2-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B13812252.png)
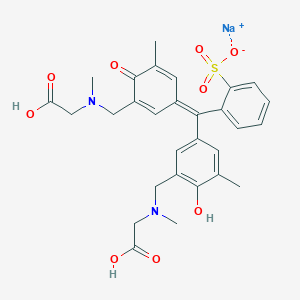
![[(E)-5-methyloct-5-en-1-yn-3-yl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13812267.png)
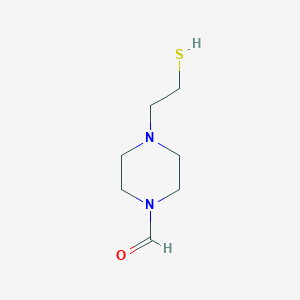
![[(4-Chlorophenyl)(methoxy)methylene]malononitrile](/img/structure/B13812279.png)
![Dodecanamide, N-[3-(4-morpholinyl)propyl]-](/img/structure/B13812281.png)
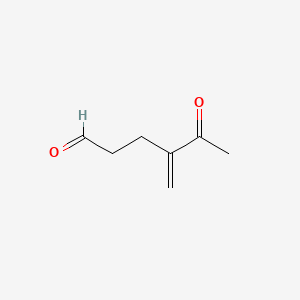
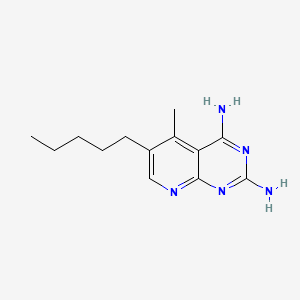
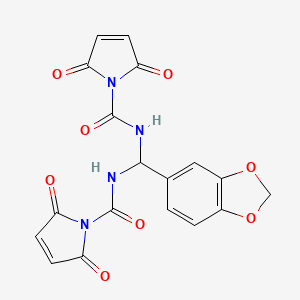
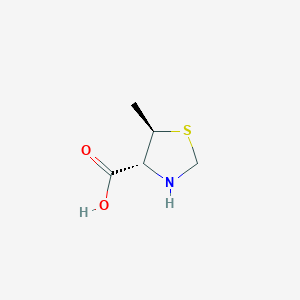
![9-[(1S,3R,4S)-2-Methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6-(phenylmethoxy)-9H-Purin-2-amine](/img/structure/B13812306.png)
